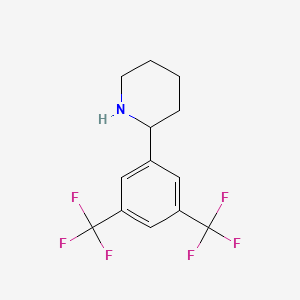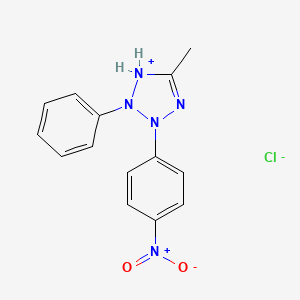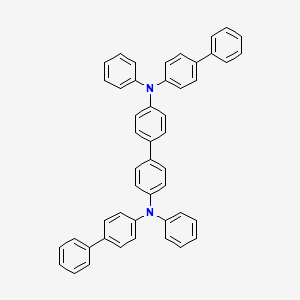
N,N'-Di(4-bifenilíl)-N,N'-difenilbenzidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Di(4-biphenylyl)-N,N’-diphenylbenzidine: is an organic compound that belongs to the class of aromatic amines. It is widely used in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The compound is known for its excellent hole-transporting properties, making it a crucial material in the development of high-efficiency optoelectronic devices.
Aplicaciones Científicas De Investigación
N,N’-Di(4-biphenylyl)-N,N’-diphenylbenzidine has a wide range of applications in scientific research:
Chemistry: It is used as a hole-transport material in the fabrication of OLEDs and OFETs.
Biology: The compound is studied for its potential use in biosensors and bioimaging due to its fluorescent properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in diagnostic devices.
Industry: It is employed in the production of high-efficiency organic electronic devices, including displays and lighting.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Di(4-biphenylyl)-N,N’-diphenylbenzidine typically involves the reaction of 4-bromobiphenyl with diphenylamine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of N,N’-Di(4-biphenylyl)-N,N’-diphenylbenzidine follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-Di(4-biphenylyl)-N,N’-diphenylbenzidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions typically involve halogenation or nitration using reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Mecanismo De Acción
The mechanism of action of N,N’-Di(4-biphenylyl)-N,N’-diphenylbenzidine involves its ability to transport holes (positive charge carriers) in organic electronic devices. The compound’s molecular structure allows for efficient charge transfer through π-π interactions between the aromatic rings. This property is crucial for the performance of OLEDs and OFETs, as it enhances the overall efficiency and stability of these devices.
Comparación Con Compuestos Similares
- N,N’-Di(4-biphenylyl)-N-phenyl-1,4-benzenediamine
- N,N-Di(4-biphenylyl)-4’-nitroazobenzene-4-amine
- N4,N4,N4′,N4′-Tetra(1,1′-biphenyl)-4-yl-(1,1′-biphenyl)-4,4′-diamine
Uniqueness: N,N’-Di(4-biphenylyl)-N,N’-diphenylbenzidine stands out due to its superior hole-transporting properties and stability in optoelectronic applications. Compared to similar compounds, it offers better performance in terms of charge mobility and device efficiency, making it a preferred choice for high-performance OLEDs and OFETs.
Propiedades
IUPAC Name |
N,4-diphenyl-N-[4-[4-(N-(4-phenylphenyl)anilino)phenyl]phenyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H36N2/c1-5-13-37(14-6-1)39-21-29-45(30-22-39)49(43-17-9-3-10-18-43)47-33-25-41(26-34-47)42-27-35-48(36-28-42)50(44-19-11-4-12-20-44)46-31-23-40(24-32-46)38-15-7-2-8-16-38/h1-36H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVOZSYGHFDAKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H36N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
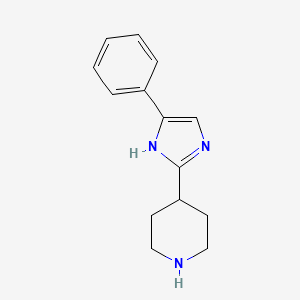
![(E)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)prop-2-en-1-ol](/img/structure/B1647732.png)
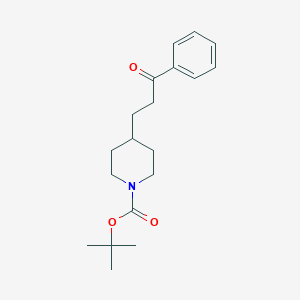
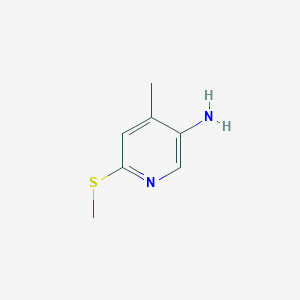
![N-methyl(3-methylbenzo[b]thiophen-2-yl)methanamine](/img/structure/B1647743.png)

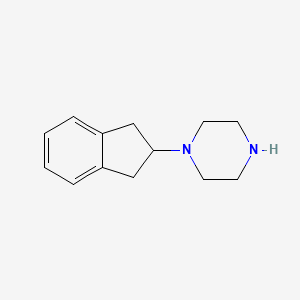
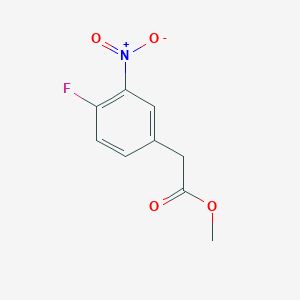

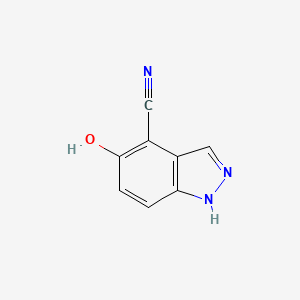
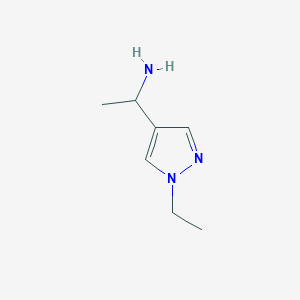
![4-Methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine](/img/structure/B1647784.png)
